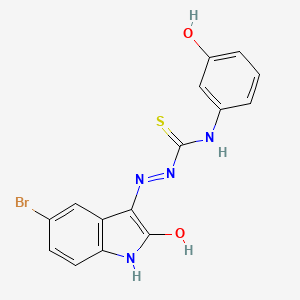

![molecular formula C16H14N4O7S2 B11629718 N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B11629718.png)

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{4-[(5-metil-1,2-oxazol-3-il)sulfamoil]fenil}-2-nitrobencenosulfonamida es un compuesto orgánico complejo que pertenece a la clase de las sulfonamidas. Este compuesto presenta una estructura única que incluye un anillo de oxazol, un grupo sulfonamida y una porción de nitrobencenosulfonamida. Es de gran interés en varios campos de la investigación científica debido a sus potenciales propiedades biológicas y químicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-{4-[(5-metil-1,2-oxazol-3-il)sulfamoil]fenil}-2-nitrobencenosulfonamida generalmente implica múltiples pasos. Un método común incluye la formación del anillo de oxazol mediante ciclodeshidratación de β-hidroxi amidas utilizando reactivos como el reactivo de Burgess, el reactivo de Mitsunobu o trifluoruro de dietilaminosulfuro (DAST) . El grupo sulfonamida se puede introducir mediante una reacción con cloruros de sulfonilo en condiciones básicas. La porción de nitrobencenosulfonamida a menudo se sintetiza mediante nitración de bencenosulfonamida seguida de acoplamiento con el derivado de oxazol.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar técnicas de síntesis de flujo continuo para mejorar la eficiencia y la seguridad. Por ejemplo, el uso de Deoxo-Fluor® en reactores de flujo puede facilitar el proceso de ciclodeshidratación, mientras que el dióxido de manganeso se puede utilizar para la aromatización oxidativa . Estos métodos permiten obtener altos rendimientos y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

N-{4-[(5-metil-1,2-oxazol-3-il)sulfamoil]fenil}-2-nitrobencenosulfonamida experimenta diversas reacciones químicas, que incluyen:

Oxidación: El anillo de oxazol se puede oxidar para formar oxazoles utilizando reactivos como el dióxido de manganeso.

Reducción: El grupo nitro se puede reducir a una amina utilizando agentes reductores como el hidrógeno gaseoso sobre un catalizador de paladio.

Reactivos y condiciones comunes

Oxidación: Dióxido de manganeso, bromotriclorometano o CuBr2/DBU.

Reducción: Hidrógeno gaseoso con catalizador de paladio o borohidruro de sodio.

Sustitución: Agentes halogenantes, agentes nitrantes o cloruros de sulfonilo.

Productos principales

Oxidación: Formación de oxazoles.

Reducción: Formación de aminas.

Sustitución: Formación de derivados halogenados o nitrados.

Aplicaciones Científicas De Investigación

N-{4-[(5-metil-1,2-oxazol-3-il)sulfamoil]fenil}-2-nitrobencenosulfonamida tiene diversas aplicaciones en la investigación científica:

Química: Utilizado como intermedio en la síntesis de moléculas más complejas.

Biología: Investigado por sus potenciales propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado como candidato para fármacos

Mecanismo De Acción

The antibacterial activity of N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-2-NITROBENZENE-1-SULFONAMIDE is primarily due to its ability to inhibit the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication. The compound binds to the active site of the enzyme, preventing the formation of dihydropteroate and ultimately leading to bacterial cell death .

Comparación Con Compuestos Similares

Similar Compounds

Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different structural features.

Uniqueness

N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-2-NITROBENZENE-1-SULFONAMIDE is unique due to its combination of a nitrobenzene moiety and an oxazole ring, which are not commonly found together in other sulfonamides. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Propiedades

Fórmula molecular |

C16H14N4O7S2 |

|---|---|

Peso molecular |

438.4 g/mol |

Nombre IUPAC |

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C16H14N4O7S2/c1-11-10-16(17-27-11)19-28(23,24)13-8-6-12(7-9-13)18-29(25,26)15-5-3-2-4-14(15)20(21)22/h2-10,18H,1H3,(H,17,19) |

Clave InChI |

XMPJWFBCGCXRKF-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629641.png)

![2-(dimethylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629656.png)

![(5Z)-1-(3-bromophenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11629664.png)

![1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629673.png)

![(5Z)-5-{[3-(3-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11629689.png)

![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11629690.png)

![9-Methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11629693.png)

![(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11629699.png)

![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629713.png)

![Ethyl 2-chloro-5-(5-{[(4Z)-5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}furan-2-YL)benzoate](/img/structure/B11629724.png)

![1-(4-Butoxyphenyl)-3-[4-(4-chlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11629731.png)

![{5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11629738.png)